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Compound of Interest

Compound Name: Methyl 4-fluorocinnamate

Cat. No.: B1149809 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyl
4-fluorocinnamate, a compound of interest in organic synthesis and pharmaceutical

development. The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, offering valuable insights for its identification, characterization,

and application in research and development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for methyl 4-fluorocinnamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Methyl 4-fluorocinnamate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

7.67 d 16.0 1H Ar-CH=

7.52 - 7.46 m - 2H Ar-H (ortho to F)

7.12 - 7.06 m - 2H Ar-H (meta to F)

6.35 d 16.0 1H =CH-COOCH₃

3.78 s - 3H -OCH₃

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-fluorocinnamate

Chemical Shift (δ) ppm Assignment

167.2 C=O

164.2 (d, J=252.5 Hz) C-F

143.4 Ar-CH=

130.8 (d, J=3.0 Hz) Ar-C (ipso)

129.9 (d, J=8.0 Hz) Ar-CH (ortho to F)

116.2 (d, J=22.2 Hz) Ar-CH (meta to F)

117.2 =CH-COOCH₃

51.7 -OCH₃

Infrared (IR) Spectroscopy
Note: An experimental IR spectrum for methyl 4-fluorocinnamate was not directly available.

The data presented is based on the analysis of structurally similar compounds, such as methyl

cinnamate and other para-substituted cinnamic acid esters.[1][2][3]

Table 3: Predicted FT-IR Absorption Bands for Methyl 4-fluorocinnamate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Methyl-Cinnamate
https://www.chemicalbook.com/SpectrumEN_7560-44-3_IR1.htm
https://spectrabase.com/spectrum/BZlMkn3AOf4
https://www.benchchem.com/product/b1149809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1149809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCH₃)

~1715 Strong C=O stretch (conjugated ester)

~1640 Strong C=C stretch (alkene)

~1600, ~1500 Medium C=C stretch (aromatic ring)

~1250 Strong C-O stretch (ester)

~1160 Strong C-F stretch

~980 Strong =C-H bend (trans alkene)

~840 Strong
C-H bend (para-substituted

aromatic)

Mass Spectrometry (MS)
Note: An experimental mass spectrum for methyl 4-fluorocinnamate was not directly

available. The predicted fragmentation pattern is based on the known behavior of similar

cinnamate esters under electron ionization.[1][4][5][6]

Table 4: Predicted Mass Spectrometry Data (EI-MS) for Methyl 4-fluorocinnamate

m/z Relative Intensity Assignment

180 Moderate [M]⁺ (Molecular Ion)

149 High [M - OCH₃]⁺

121 High [M - COOCH₃]⁺

109 Moderate [C₇H₆F]⁺

95 Moderate [C₆H₄F]⁺

Experimental Protocols
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Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of methyl 4-fluorocinnamate is

dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm

NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer.

Standard acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1

second, and an acquisition time of 4 seconds. Typically, 16 scans are co-added to achieve a

good signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same 400 MHz

spectrometer, operating at a frequency of 100 MHz for ¹³C. A proton-decoupled pulse sequence

is used to simplify the spectrum. Key parameters include a spectral width of 240 ppm, a

relaxation delay of 2 seconds, and an acquisition time of 1 second. A larger number of scans

(typically 1024) is required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of solid methyl 4-fluorocinnamate is ground with dry

potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a

thin, transparent pellet using a hydraulic press.

FT-IR Spectroscopy: The KBr pellet is placed in the sample holder of a Fourier-Transform

Infrared (FT-IR) spectrometer. The spectrum is typically recorded in the range of 4000-400

cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and

automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of methyl 4-fluorocinnamate in a volatile organic

solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a

direct insertion probe or through a gas chromatograph (GC-MS).
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Electron Ionization Mass Spectrometry (EI-MS): The sample is vaporized and then ionized by a

beam of high-energy electrons (typically 70 eV). The resulting positively charged ions and

fragment ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a

mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The detector records the

abundance of each ion, generating the mass spectrum.

Workflow and Data Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of an organic compound like methyl 4-fluorocinnamate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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